3-Iodo-2'-thiomethylbenzophenone
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Overview
Description
3-Iodo-2’-thiomethylbenzophenone is a chemical compound with the molecular formula C14H11IOS and a molecular weight of 354.21 g/mol . It belongs to the class of benzophenone derivatives and is characterized by the presence of an iodine atom and a thiomethyl group attached to the benzophenone core. This compound is a yellow crystalline solid and is commonly used in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
The synthesis of 3-Iodo-2’-thiomethylbenzophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-iodobenzoyl chloride with 2-thiomethylphenyl magnesium bromide under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, usually around room temperature, for a certain period to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3-Iodo-2’-thiomethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide under appropriate conditions.
Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom with sodium azide would yield 3-azido-2’-thiomethylbenzophenone .
Scientific Research Applications
3-Iodo-2’-thiomethylbenzophenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-2’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The iodine atom and thiomethyl group play crucial roles in its reactivity and biological activity. For instance, the compound may interact with cellular proteins and enzymes, leading to the inhibition of certain biochemical pathways . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
3-Iodo-2’-thiomethylbenzophenone can be compared with other benzophenone derivatives, such as:
3-Iodo-4’-methylbenzophenone: Similar in structure but with a methyl group instead of a thiomethyl group.
2-Iodo-4’-thiomethylbenzophenone: Similar in structure but with the iodine atom at a different position.
4-Iodo-2’-thiomethylbenzophenone: Similar in structure but with the iodine atom at a different position.
The uniqueness of 3-Iodo-2’-thiomethylbenzophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3-iodophenyl)-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSJACNSFDEYTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641535 |
Source
|
Record name | (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-53-0 |
Source
|
Record name | (3-Iodophenyl)[2-(methylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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